4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is a specialized organic compound characterized by its boronic acid derivative structure. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Boronic Acid Formation: : The starting material, 4,5-dimethoxybenzaldehyde, undergoes a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base (such as potassium acetate) under inert atmosphere conditions.
Purification: : The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production process is scaled up, and the reaction conditions are optimized for higher yields and cost efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and to minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo several types of reactions, including:
Cross-Coupling Reactions: : It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: : It can be oxidized to form carboxylic acids or reduced to form alcohols.
Substitution Reactions: : It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: : Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an inert atmosphere (e.g., nitrogen or argon).
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling reactions.
Carboxylic Acids: : Formed through oxidation reactions.
Alcohols: : Resulting from reduction reactions.
Scientific Research Applications
4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: has a wide range of applications in scientific research:
Chemistry: : It is extensively used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: : It serves as a building block in the synthesis of various bioactive molecules.
Medicine: : It is utilized in the development of pharmaceuticals, including potential anticancer agents.
Industry: : It is employed in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final coupled product. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes in organic molecules.
Comparison with Similar Compounds
4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is unique due to its specific substitution pattern and boronic acid functionality. Similar compounds include:
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: : Lacks the methoxy groups present in the target compound.
2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: : Contains a pyridine ring instead of a benzene ring.
These compounds differ in their chemical reactivity and applications, highlighting the uniqueness of This compound in organic synthesis.
Properties
CAS No. |
1098755-60-2 |
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Molecular Formula |
C15H21BO5 |
Molecular Weight |
292.14 g/mol |
IUPAC Name |
4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-13(19-6)12(18-5)7-10(11)9-17/h7-9H,1-6H3 |
InChI Key |
WJNSNUHZFXSFMH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C=O)OC)OC |
Purity |
95 |
Origin of Product |
United States |
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